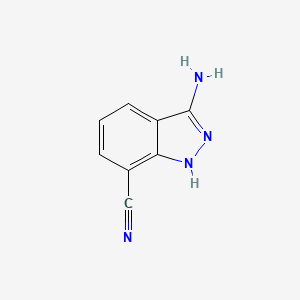

3-Amino-1H-indazole-7-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research in the last five years has explored various synthetic approaches to 1H- and 2H-indazoles. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Applications De Recherche Scientifique

Antiproliferative Agent in Cancer Research

3-Amino-1H-indazole-7-carbonitrile: has been studied for its potential as an antiproliferative agent. Compounds with the indazole moiety, such as 3-amino-1H-indazole-1-carboxamides, have shown interesting activity against neoplastic cell lines, inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle .

Anti-inflammatory Applications

Indazole derivatives have been identified to possess anti-inflammatory effects. In studies, certain derivatives have shown significant inhibition in paw edema, comparable to that of standard anti-inflammatory drugs .

Synthesis of Novel Compounds

The indazole ring system is a key scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Recent synthetic approaches to indazoles include transition metal-catalyzed reactions and reductive cyclization reactions .

Antitumor Activity

Research into 1H-indazole-3-amine derivatives has revealed their potential antitumor activity. The analysis of NMR spectra of these compounds provides insights into their chemical structure and active sites, which are crucial for their biological activity .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indazole derivatives, which include 3-amino-1h-indazole-7-carbonitrile, have a wide variety of medicinal applications . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive agents , and more.

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage in a concentration-dependent manner .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .

Result of Action

For example, some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

Propriétés

IUPAC Name |

3-amino-1H-indazole-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHCJGVHKGTEFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NN2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635947 |

Source

|

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1H-indazole-7-carbonitrile | |

CAS RN |

1137451-25-2 |

Source

|

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.